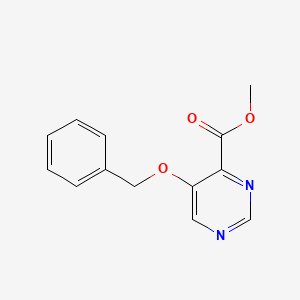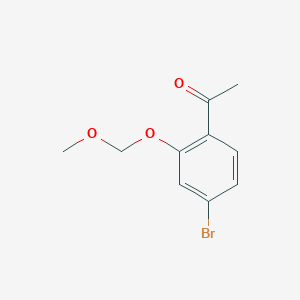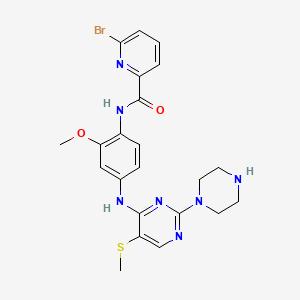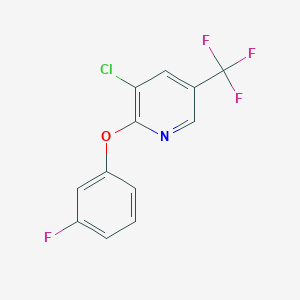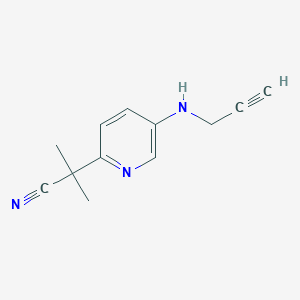
2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with a prop-2-yn-1-ylamino group and a propanenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile typically involves the reaction of 2-chloropyridine with propargylamine under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the prop-2-yn-1-ylamino group allows it to form covalent bonds with target proteins, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-2-(5-(prop-2-yn-1-ylamino)pyridin-2-yl)propanenitrile
- 4-Methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- Methyl 1-prop-2-yn-1-yl-1H-indole-5-carboxylate
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H13N3 |
|---|---|
Molecular Weight |
199.25 g/mol |
IUPAC Name |
2-methyl-2-[5-(prop-2-ynylamino)pyridin-2-yl]propanenitrile |
InChI |
InChI=1S/C12H13N3/c1-4-7-14-10-5-6-11(15-8-10)12(2,3)9-13/h1,5-6,8,14H,7H2,2-3H3 |
InChI Key |
SXJACGYVAQJHKM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#N)C1=NC=C(C=C1)NCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


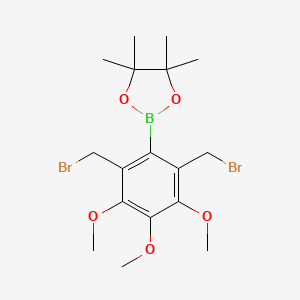

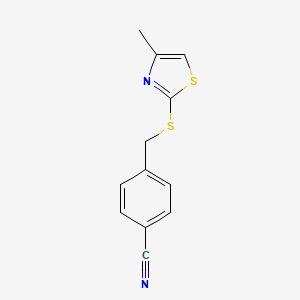

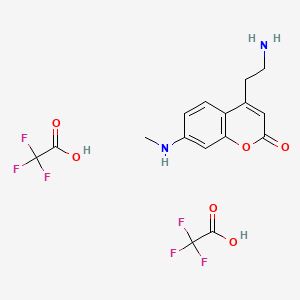
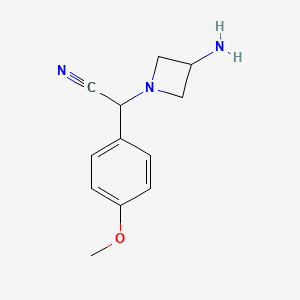
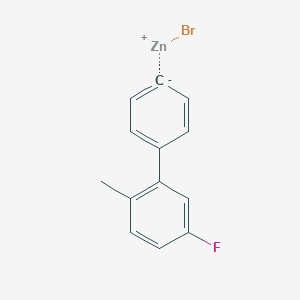
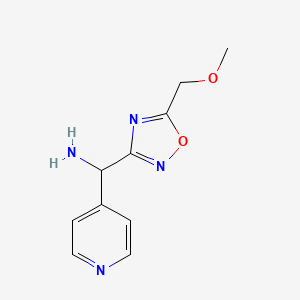
![5-Isopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14884305.png)
![[3-(5-Chloro-2-methyl-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14884311.png)
